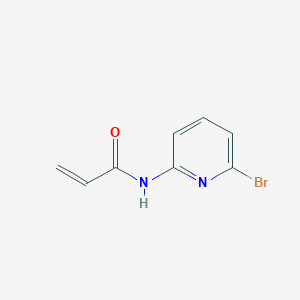
N-(6-bromopyridin-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-bromopyridin-2-yl)acrylamide is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 g/mol It is a derivative of pyridine and contains both bromine and acrylamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
N-(6-bromopyridin-2-yl)acrylamide can be synthesized through a multi-step process. One common method involves the reaction of 2-amino-6-bromopyridine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like tetrahydrofuran at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high purity and yield.
化学反応の分析
Types of Reactions
N-(6-bromopyridin-2-yl)acrylamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The acrylamide group can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Addition Reactions: Electrophiles such as halogens and nucleophiles like Grignard reagents are commonly used. These reactions often require catalysts and controlled temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are used under specific conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while addition reactions can produce a range of acrylamide derivatives.
科学的研究の応用
N-(6-bromopyridin-2-yl)acrylamide has several applications in scientific research:
作用機序
The mechanism of action of N-(6-bromopyridin-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Janus kinase 2 (JAK2) pathway, leading to the suppression of cell proliferation and induction of apoptosis in certain cancer cells . The compound’s ability to interfere with signal transduction pathways makes it a promising candidate for further research in cancer therapy.
類似化合物との比較
Similar Compounds
WP1066: An analogue of N-(6-bromopyridin-2-yl)acrylamide, known for its JAK2 inhibitory activity.
N-(pyridin-2-yl)amides: These compounds share structural similarities and are used in various medicinal applications.
3-bromoimidazo[1,2-a]pyridines: Another class of compounds with similar pharmacological properties.
Uniqueness
This compound is unique due to its specific combination of bromine and acrylamide functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
N-(6-bromopyridin-2-yl)prop-2-enamide |
InChI |
InChI=1S/C8H7BrN2O/c1-2-8(12)11-7-5-3-4-6(9)10-7/h2-5H,1H2,(H,10,11,12) |
InChIキー |
URCIDUSEOYBRRR-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)NC1=NC(=CC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


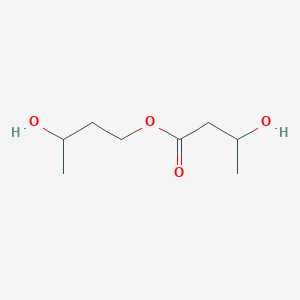
![N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide](/img/structure/B12510880.png)
![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B12510883.png)
![[3,4-Bis(acetyloxy)-6-{[3,5-bis(benzyloxy)-2-[(benzyloxy)methyl]-6-(4-methoxyphenoxy)oxan-4-yl]oxy}-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B12510893.png)
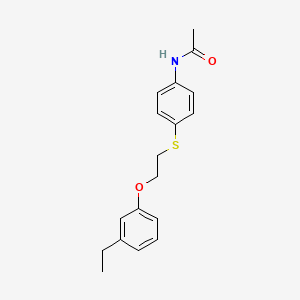
![(3-Amino-3-carboxypropyl)({[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl})methylsulfanium tosylate](/img/structure/B12510913.png)


acetic acid](/img/structure/B12510919.png)
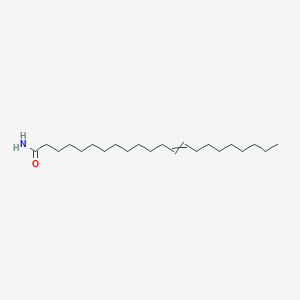
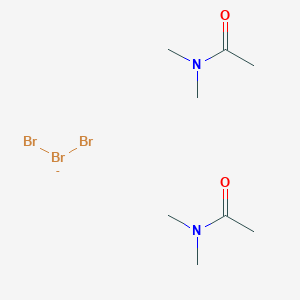
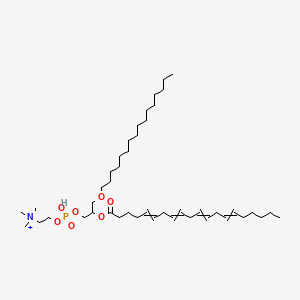
![3-Chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12510929.png)
![1-(2-{14-[(4-{1-acetyl-4-[(4-chlorophenyl)amino]-2-methyl-3,4-dihydro-2H-quinolin-6-yl}phenyl)formamido]-3,6,9,12-tetraoxatetradecanamido}-3,3-dimethylbutanoyl)-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12510932.png)
